molecular formula C16H14O3 B175600 Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- CAS No. 139122-15-9

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-

Cat. No.: B175600
CAS No.: 139122-15-9
M. Wt: 254.28 g/mol
InChI Key: LSCDNSSTVXTPDM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . It is also known by its synonym, 2-(2-formylphenyl)ethyl benzoate . This compound is characterized by the presence of a benzaldehyde group and a benzoyloxyethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with benzoyl chloride in the presence of a base such as pyridine to form benzoyloxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethylene oxide to yield the final product .

Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of aluminum chloride as a catalyst in the Friedel-Crafts acylation step can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₄O₃
  • Molecular Weight : Approximately 254.285 g/mol

The compound features a benzene ring connected to an ethyl group that is further substituted with a benzoyloxy group. This substitution pattern not only improves solubility but also enhances reactivity compared to simpler benzaldehyde derivatives.

Pharmaceutical Applications

Benzaldehyde derivatives are widely studied for their biological activities. Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- has shown potential as:

  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and other diseases. The compound's structure allows it to interact with specific enzymes or receptors, influencing metabolic pathways and offering therapeutic benefits against conditions like oxidative stress .
  • Antimicrobial Agent : Research indicates that derivatives of benzaldehyde exhibit antimicrobial properties. For instance, studies have documented the compound's interaction with enzymes involved in oxidative stress responses, suggesting potential use as an antibacterial agent against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Analytical Applications

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- has been utilized in various analytical techniques:

  • Photoelectrochemical Detection (PED) : This method has been applied for the quantitative determination of benzaldehyde in foodstuffs. PED coupled with high-performance liquid chromatography offers high selectivity and sensitivity, making it suitable for detecting low concentrations of aldehydes .

Materials Science Applications

The unique chemical properties of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- allow it to be used in materials science:

  • Synthesis of Polymers : The compound can serve as a building block in the synthesis of advanced materials and polymers due to its functional groups that can undergo further chemical modifications.

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
BenzaldehydeSimple aromatic aldehydeWidely used in organic synthesis
BenzoinDihydroxy ketone formed from two benzaldehydesExhibits strong antioxidant properties
Benzyl AlcoholAlcohol derived from benzaldehydeUsed extensively as a solvent and in perfumes
BenzophenoneKetone with two phenyl groupsCommonly used as a UV filter in sunscreens

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- is unique due to its specific substitution pattern which enhances its solubility and reactivity compared to simpler compounds like benzaldehyde or benzyl alcohol.

Case Studies

  • Antibacterial Efficacy : A study conducted on various substituted benzaldehyde compounds demonstrated their ability to inhibit xanthine oxidase (XO), an enzyme involved in oxidative stress. The study utilized molecular docking techniques to assess interactions between these compounds and XO, revealing significant inhibitory activity linked to structural modifications .
  • Synthesis Methodologies : Research into the synthesis of benzaldehyde derivatives highlights methods such as Grignard reactions and catalytic processes that yield high purity products suitable for pharmaceutical applications. These methodologies are crucial for producing compounds with desired biological activities efficiently .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- can be compared with other similar compounds, such as:

The uniqueness of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Biological Activity

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- is an organic compound with the molecular formula C₁₆H₁₄O₃ and a molecular weight of approximately 254.285 g/mol. This compound is notable for its potential biological activities, which have been explored in various studies. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- includes a benzaldehyde group linked to a benzoyloxyethyl moiety. This configuration enhances its reactivity and potential applications in pharmaceuticals and materials science. The presence of both aldehyde and ether functionalities allows for diverse interactions with biological systems.

Interaction with Biological Targets:
Benzaldehyde derivatives have been shown to interact with various enzymes and receptors, modulating metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the benzoyloxy group facilitates hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity.

Oxidative Stress Response:
Research indicates that Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- may influence oxidative stress responses by interacting with enzymes involved in these pathways. This suggests potential therapeutic benefits in conditions characterized by oxidative damage.

Pharmacological Properties

Benzaldehyde derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Studies have demonstrated varying levels of antibacterial activity against different bacterial strains. For example, while Benzaldehyde itself showed limited activity against Staphylococcus aureus, it exhibited significant effects against Bacillus anthracis and Pantoea conspicua at specific concentrations .
  • Antioxidant Activity: The compound's ability to scavenge free radicals has been noted in several studies, indicating its potential use in treating oxidative stress-related disorders .
  • Modulatory Effects on Antibiotics: Benzaldehyde has been identified as a modulator of antibiotic efficacy. In combination with fluoroquinolones such as ciprofloxacin and norfloxacin, it reduced the minimum inhibitory concentration (MIC), suggesting enhanced permeability of bacterial membranes .

Study on Antibacterial Activity

A study investigated the antibacterial properties of Benzaldehyde against various strains, including Staphylococcus aureus. Results indicated that while it did not demonstrate significant antibacterial activity alone, it effectively reduced the MIC of standard antibiotics when used in combination. This effect was attributed to its interaction with bacterial membranes .

Research on Antioxidant Properties

In another study focused on antioxidant capabilities, Benzaldehyde was tested for its ability to scavenge free radicals using DPPH and ABTS assays. The results indicated that it possesses notable antioxidant properties, which could be beneficial in developing treatments for diseases associated with oxidative stress .

Applications in Medicine and Industry

Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs that target various biological pathways.
  • Material Science: Due to its chemical reactivity, it is utilized in developing polymers and specialty chemicals.
  • Fragrance Production: Its aromatic properties make it a valuable ingredient in perfumes and flavoring agents.

Properties

IUPAC Name

2-(2-formylphenyl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-12-15-9-5-4-6-13(15)10-11-19-16(18)14-7-2-1-3-8-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCDNSSTVXTPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472401
Record name Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-15-9
Record name Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FORMYLPHENETHYL BENZOATE
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